molecular formula C24H19N5O B14961870 6-(3-methyl-1-benzofuran-2-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine

6-(3-methyl-1-benzofuran-2-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14961870
M. Wt: 393.4 g/mol
InChI Key: DNPASEAHYYBGBU-UHFFFAOYSA-N
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Description

6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety linked to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Formation of the Triazine Core: The triazine ring is often synthesized via the reaction of cyanuric chloride with amines under controlled conditions.

    Coupling Reactions: The final step involves coupling the benzofuran moiety with the triazine core using suitable catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The triazine core can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the benzofuran moiety.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine involves:

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one: Shares the benzofuran moiety but lacks the triazine core.

    N2,N2-Diphenyl-1,3,5-triazine-2,4-diamine: Contains the triazine core but lacks the benzofuran moiety.

Uniqueness

6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine is unique due to the combination of the benzofuran and triazine structures, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H19N5O

Molecular Weight

393.4 g/mol

IUPAC Name

6-(3-methyl-1-benzofuran-2-yl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H19N5O/c1-16-19-14-8-9-15-20(19)30-21(16)22-26-23(25)28-24(27-22)29(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3,(H2,25,26,27,28)

InChI Key

DNPASEAHYYBGBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)N(C4=CC=CC=C4)C5=CC=CC=C5)N

Origin of Product

United States

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